molecular formula C19H18O3S B2989369 Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate CAS No. 1205545-66-9

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2989369
CAS No.: 1205545-66-9
M. Wt: 326.41
InChI Key: QPOUBOSLVZOEQM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with phenyl and thiophenyl groups, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic ester derivative in the presence of a base catalyst. The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound. Process optimization and scaling up are critical to ensure cost-effective production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate has shown promise in various scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The compound may also modulate enzyme activity or bind to receptors involved in inflammatory responses.

Comparison with Similar Compounds

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate can be compared to other similar compounds, such as:

  • Ethyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate: This compound differs in the substitution pattern on the cyclohexene ring.

  • Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: This compound features a pyranone ring system instead of a cyclohexene ring.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-oxo-6-phenyl-4-thiophen-3-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)18-16(13-6-4-3-5-7-13)10-15(11-17(18)20)14-8-9-23-12-14/h3-9,11-12,16,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOUBOSLVZOEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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